molecular formula C19H16O4S B4998766 3-(Furan-2-yl)-1-phenyl-3-(phenylsulfonyl)propan-1-one

3-(Furan-2-yl)-1-phenyl-3-(phenylsulfonyl)propan-1-one

Cat. No.: B4998766
M. Wt: 340.4 g/mol
InChI Key: PZNSDUWMPLRQQY-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-1-phenyl-3-(phenylsulfonyl)propan-1-one is an organic compound that features a furan ring, a phenyl group, and a phenylsulfonyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-1-phenyl-3-(phenylsulfonyl)propan-1-one typically involves the reaction of furan-2-carboxaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate is then subjected to sulfonylation using phenylsulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-1-phenyl-3-(phenylsulfonyl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 3-(Furan-2-yl)-1-phenyl-3-(phenylsulfonyl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Furan-2-yl)-1-phenyl-3-(phenylsulfonyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-1-phenyl-3-(phenylsulfonyl)propan-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Furan-2-yl)-1-phenyl-3-(phenylsulfonyl)propan-1-one is unique due to the combination of its furan ring, phenyl group, and phenylsulfonyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

3-(benzenesulfonyl)-3-(furan-2-yl)-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4S/c20-17(15-8-3-1-4-9-15)14-19(18-12-7-13-23-18)24(21,22)16-10-5-2-6-11-16/h1-13,19H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNSDUWMPLRQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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